molecular formula C20H18ClN3O3 B2354145 2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 419539-48-3

2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2354145
CAS No.: 419539-48-3
M. Wt: 383.83
InChI Key: QVZQKWKFPVWJCC-UHFFFAOYSA-N
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Description

2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with a 2-chlorophenyl group and an isoindoline-1,3-dione moiety, making it a unique molecule with significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves the reaction of 2-chlorophenylpiperazine with an appropriate isoindoline-1,3-dione derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for further therapeutic development .

Properties

IUPAC Name

2-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-16-7-3-4-8-17(16)22-9-11-23(12-10-22)18(25)13-24-19(26)14-5-1-2-6-15(14)20(24)27/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZQKWKFPVWJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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